molecular formula C14H14Cl2N4O B13982153 2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide

2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide

Katalognummer: B13982153
Molekulargewicht: 325.2 g/mol
InChI-Schlüssel: SQYVTIRNZXWEAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied due to their significant biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichloropyrimidine moiety attached to an isopropylbenzamide group, making it a versatile molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves the nucleophilic substitution reaction of 2,5-dichloropyrimidine with an appropriate amine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost, making it feasible for large-scale applications .

Wirkmechanismus

The mechanism of action of 2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity and affecting cellular processes. The benzamide group enhances the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2,5-Dichloropyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific combination of the dichloropyrimidine and isopropylbenzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile functionalization and targeted biological interactions, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C14H14Cl2N4O

Molekulargewicht

325.2 g/mol

IUPAC-Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C14H14Cl2N4O/c1-8(2)18-13(21)9-5-3-4-6-11(9)19-12-10(15)7-17-14(16)20-12/h3-8H,1-2H3,(H,18,21)(H,17,19,20)

InChI-Schlüssel

SQYVTIRNZXWEAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.